molecular formula C8H7N3O2 B13096863 Methyl 6-cyano-2-methylpyrimidine-4-carboxylate CAS No. 1112178-33-2

Methyl 6-cyano-2-methylpyrimidine-4-carboxylate

Cat. No.: B13096863
CAS No.: 1112178-33-2
M. Wt: 177.16 g/mol
InChI Key: RRZQSHMWJHNJNQ-UHFFFAOYSA-N
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Description

Methyl 6-cyano-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative featuring a cyano group at the 6-position, a methyl group at the 2-position, and a methyl ester at the 4-position. Pyrimidine carboxylates are critical intermediates in pharmaceutical and agrochemical synthesis due to their versatility in nucleophilic substitution and cyclization reactions. The cyano group enhances electrophilicity at the 4-position, making the ester moiety reactive toward nucleophiles, which is advantageous in constructing heterocyclic frameworks .

Properties

CAS No.

1112178-33-2

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 6-cyano-2-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-5-10-6(4-9)3-7(11-5)8(12)13-2/h3H,1-2H3

InChI Key

RRZQSHMWJHNJNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-cyano-2-methylpyrimidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Antimicrobial Activity
Methyl 6-cyano-2-methylpyrimidine-4-carboxylate has been investigated for its antiviral properties, serving as an intermediate in the synthesis of compounds targeting viral infections. Research indicates that derivatives of pyrimidine, including this compound, exhibit significant biological activity against various pathogens, making them valuable in pharmaceutical formulations aimed at treating viral diseases.

Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of other bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, it can be transformed into various analogs that may possess improved efficacy or reduced toxicity compared to existing drugs.

Agrochemical Applications

Pesticide Development
this compound is also explored in the field of agrochemicals, particularly in the development of new pesticides. Its ability to interact with biological targets makes it a candidate for creating effective pest control agents. Studies have shown that pyrimidine derivatives can disrupt metabolic pathways in insects, leading to their potential use as insecticides.

Chemical Synthesis

Intermediate in Organic Reactions
In organic chemistry, this compound serves as an important intermediate for synthesizing other complex organic molecules. Its reactivity can be exploited in various chemical reactions, including nucleophilic substitutions and cyclization processes. This versatility makes it a valuable building block in synthetic organic chemistry .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Antiviral Research : A study demonstrated that derivatives of this compound exhibited promising antiviral activity against specific viral strains, showcasing its potential as a lead compound in drug development.
  • Pesticide Efficacy : Research evaluating the insecticidal properties of pyrimidine derivatives indicated that this compound could effectively disrupt insect growth and reproduction, supporting its use in agrochemical formulations.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Functional Groups Key Properties (Inferred) Applications/Notes
Methyl 6-cyano-2-methylpyrimidine-4-carboxylate 2-CH₃, 6-CN, 4-COOCH₃ Ester, Cyano, Methyl High electrophilicity; moderate lipophilicity Discontinued; synthetic intermediate
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH Carboxylic acid, Chloro High polarity; acidic (pKa ~3-4) Potential salt formation; SDS available
Methyl 6-methoxy-2-methylsulfanylpyrimidine-4-carboxylate 2-SCH₃, 6-OCH₃, 4-COOCH₃ Ester, Methoxy, Thioether Electron-rich ring; steric bulk Respiratory hazard noted in SDS

Electronic and Steric Effects

  • Cyano Group (Target Compound): The strong electron-withdrawing nature of the cyano group increases the electrophilicity of the pyrimidine ring, favoring nucleophilic aromatic substitution (e.g., at the 4-position ester). This property is advantageous in coupling reactions for drug discovery .
  • Chloro Group (2-Chloro-6-methylpyrimidine-4-carboxylic acid): Chlorine is moderately electron-withdrawing but less so than cyano. The carboxylic acid group enhances water solubility but reduces membrane permeability compared to esters .
  • Methoxy and Methylsulfanyl Groups (Methyl 6-methoxy-2-methylsulfanylpyrimidine-4-carboxylate) : Methoxy is electron-donating, activating the ring toward electrophilic substitution. The methylsulfanyl group introduces steric hindrance and sulfur-based reactivity (e.g., oxidation to sulfoxides) .

Biological Activity

Methyl 6-cyano-2-methylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

This compound has demonstrated various biological activities, including anticancer, antibacterial, and antifungal properties. Its structural characteristics contribute to its interaction with biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, showing promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and others.
  • IC50 Values : The compound exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, outperforming the positive control, 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM respectively .

The mechanism underlying its anticancer activity involves the induction of apoptosis through caspase activation. Specifically, treatment with this compound resulted in increased levels of caspase 9, indicating a potential pathway for triggering programmed cell death in cancer cells .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Efficacy : It showed activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values that indicate effective inhibition of bacterial growth.
Bacterial StrainMIC (µg/mL)
E. coli0.0195
S. aureus5.64
B. mycoides0.0048
C. albicans0.039

These results suggest that this compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Structural Features : The presence of the cyano group at position 6 and the carboxylate moiety at position 4 are essential for its biological activity.

Table: SAR Analysis

Substituent PositionSubstituent TypeEffect on Activity
2MethylIncreased potency
4CarboxylateEssential for activity
6CyanoCritical for binding

This table summarizes how modifications to the molecule can influence its efficacy against various biological targets .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

  • In Vivo Studies : Animal models have shown that this compound can significantly reduce tumor size in xenograft models, providing a basis for its potential use in cancer therapy.
  • Combination Therapies : Research indicates that when combined with other chemotherapeutic agents, this compound enhances overall therapeutic efficacy while reducing side effects associated with higher doses of standard treatments .

Q & A

Q. What are the common synthetic routes for Methyl 6-cyano-2-methylpyrimidine-4-carboxylate, and how can reaction conditions be optimized?

The synthesis of pyrimidine derivatives like this compound often involves condensation and cyclization reactions. For example, analogous compounds are synthesized via the Biginelli reaction, where aldehydes, β-keto esters, and thioureas are condensed in a one-pot process under acidic conditions . Chlorination using phosphoryl chloride (POCl₃) is a critical step for introducing cyano or chloro substituents, as seen in related pyrimidine syntheses . Optimization includes varying solvents (e.g., DMF, ethanol), catalysts (e.g., triethylamine), and reaction temperatures to improve yields. Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents are recommended for reproducibility .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and purity. Mass spectrometry (ESI-TOF) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C≡N stretching at ~2200 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Phase annealing in SHELX-90 improves resolution for larger structures .

Advanced Research Questions

Q. How can phase problems in X-ray crystallography of this compound be resolved?

Phase ambiguity in SCXRD, common for flexible pyrimidine derivatives, is addressed using direct methods in SHELXS and phase annealing in SHELX-90. The latter employs simulated annealing algorithms to refine phases, particularly for high-resolution (<1.0 Å) or twinned data. Negative quartet relations and iterative parameter adjustments (e.g., occupancy, thermal displacement) enhance model accuracy . For challenging cases, complementary techniques like synchrotron radiation or cryocrystallography may be required.

Q. How should discrepancies between NMR and mass spectrometry data be analyzed?

Contradictions between NMR (e.g., unexpected peaks) and MS (e.g., [M+H]⁺ mismatch) often arise from impurities or tautomeric forms. Methodological solutions include:

  • Cross-validation : Compare HPLC purity (>95%) with NMR integration ratios .
  • Tautomer analysis : Use 15^15N NMR or computational modeling (DFT) to identify dominant tautomers in solution .
  • Isotopic labeling : Introduce 13^13C or 2^2H labels to track unexpected adducts or degradation products .

Q. What strategies mitigate toxic byproducts during the synthesis of this compound?

Chlorinated and cyano-containing intermediates require stringent safety protocols:

  • Waste segregation : Separate halogenated byproducts (e.g., chlorinated solvents) for professional disposal .
  • In situ quenching : Neutralize excess POCl₃ with ice-cold sodium bicarbonate before extraction .
  • Protective measures : Use fume hoods, respirators, and closed-system reactors to minimize exposure .

Q. Can computational modeling predict reactivity or intermolecular interactions of this compound?

Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. For example:

  • Nucleophilic attack : Calculate Fukui indices to identify reactive sites on the pyrimidine ring .
  • Non-covalent interactions : Hirshfeld surface analysis predicts packing motifs in crystals, guiding co-crystallization experiments . Software like Gaussian or ORCA, combined with crystallographic data from SHELXL, validates computational predictions .

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